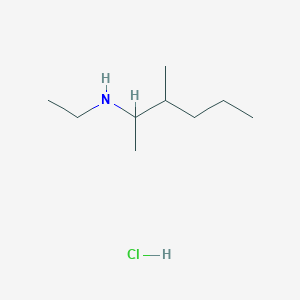

Ethyl(3-methylhexan-2-yl)amine hydrochloride

Description

BenchChem offers high-quality Ethyl(3-methylhexan-2-yl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl(3-methylhexan-2-yl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-3-methylhexan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N.ClH/c1-5-7-8(3)9(4)10-6-2;/h8-10H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNTXPNZNSVDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Structural Elucidation and Analytical Profiling of Ethyl(3-methylhexan-2-yl)amine Hydrochloride

Executive Summary

The structural characterization of aliphatic amine salts, particularly designer stimulants or pharmaceutical intermediates like Ethyl(3-methylhexan-2-yl)amine hydrochloride , presents unique analytical challenges. Lacking strong UV chromophores and prone to extensive fragmentation under standard electron ionization (EI), these compounds require highly deliberate, orthogonal analytical strategies.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic operational steps. Here, we explore the causality behind specific spectroscopic and chromatographic choices, establishing a self-validating analytical framework for the absolute structural elucidation, purity determination, and stereochemical profiling of this specific secondary amine salt.

Chemical Identity & Structural Significance

Ethyl(3-methylhexan-2-yl)amine hydrochloride is an N-alkylated aliphatic amine[1]. Structurally, it consists of a hexane backbone with a methyl substitution at C3, an ethylamine group at C2, and is stabilized as a hydrochloride salt. The presence of two adjacent chiral centers (C2 and C3) introduces significant stereochemical complexity[2].

Table 1: Physicochemical & Structural Data

| Parameter | Value |

| IUPAC Name | N-ethyl-3-methylhexan-2-amine hydrochloride |

| Molecular Formula | C9H21N · HCl |

| Molecular Weight (Salt) | 179.73 g/mol |

| Exact Mass (Free Base) | 143.1674 Da |

| SMILES | Cl.CCCC(C)C(C)NCC |

| Stereocenters | C2, C3 (Yielding 4 distinct stereoisomers) |

Strategic Analytical Workflow

To definitively characterize this molecule, we must deploy an orthogonal workflow. NMR provides non-destructive connectivity and absolute quantification, while derivatized GC-MS confirms the exact mass and structural backbone through predictable fragmentation pathways.

Fig 1. Multidimensional analytical workflow for aliphatic amine elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of the Method

Analyzing aliphatic amine hydrochlorides in aprotic solvents (like CDCl3) often yields broad, unresolved multiplets for the protons adjacent to the nitrogen (alpha-protons) due to slow proton exchange and coupling with the strongly deshielded NH2+ protons[3].

To resolve this, the experimental choice is to utilize Deuterium Oxide ( D2O ) as the solvent. The rapid deuterium exchange neutralizes the NH2+ coupling, collapsing the complex alpha-proton signals into clean, interpretable multiplets that allow for precise integration.

Table 2: Predicted 1H NMR Assignments ( D2O , 400 MHz)

| Proton(s) | Multiplicity | Expected Shift (ppm) | Assignment Causality |

| N-CH2-CH3 | Triplet | 1.2 - 1.4 | Shielded methyl, split by adjacent CH2. |

| C1-CH3 | Doublet | 1.1 - 1.3 | Split by C2 methine proton. |

| C6-CH3 | Triplet | 0.8 - 1.0 | Terminal aliphatic chain methyl. |

| C4-CH2 , C5-CH2 | Multiplets | 1.3 - 1.7 | Aliphatic backbone, complex splitting. |

| C3-CH | Multiplet | 1.8 - 2.1 | Deshielded by proximity to C2, split by C4 and C3-methyl. |

| N-CH2 -CH3 | Multiplet | 2.8 - 3.2 | Deshielded by adjacent positively charged nitrogen. |

| C2-CH | Multiplet | 3.1 - 3.5 | Highly deshielded by direct attachment to N+. |

Protocol 1: Self-Validating Quantitative NMR (qNMR)

-

Sample Preparation: Accurately weigh ~15 mg of Ethyl(3-methylhexan-2-yl)amine HCl and ~5 mg of a Certified Reference Material (CRM) internal standard (e.g., Maleic acid) using a microbalance.

-

Solvation: Dissolve the mixture in 0.6 mL of D2O .

-

Acquisition: Acquire a 1D 1H spectrum with a 30° pulse angle. Critical Choice: Set the relaxation delay ( D1 ) to ≥5×T1 of the longest relaxing proton (typically >20 seconds) to ensure complete longitudinal relaxation, which is mandatory for quantitative accuracy.

-

Self-Validating Mechanism: Calculate the absolute purity independently using the integration of the C1-methyl doublet and the N-ethyl terminal triplet. If the two calculated purities deviate by more than 0.5%, it proves that an isobaric or co-eluting impurity is hiding under one of the resonances, invalidating the single-peak purity assumption and triggering an immediate 2D-NMR (HSQC/HMBC) investigation.

Mass Spectrometry & Derivatization Strategies

Causality of the Method

Direct GC-MS analysis of low-molecular-weight aliphatic amines is inherently flawed. They lack UV absorbance, exhibit poor chromatographic peak shape due to interaction with active sites on the silica column, and undergo aggressive alpha-cleavage under 70 eV Electron Ionization (EI)[4]. This aggressive cleavage yields low-mass, non-diagnostic iminium ions (e.g., m/z 72), stripping away the structural information of the alkyl chain.

To circumvent this, we employ pre-column derivatization using Pentafluorobenzoyl chloride (PFBOC)[5]. Acylation of the secondary amine increases the molecular weight, drastically improves volatility/thermal stability, and directs fragmentation to yield high-mass diagnostic ions.

Fig 2. PFBOC derivatization and subsequent GC-EI-MS alpha-cleavage pathway.

Protocol 2: Self-Validating GC-MS Derivatization

-

Free Base Liberation: Dissolve 2 mg of the hydrochloride salt in 1 mL of 0.1 M sodium bicarbonate buffer (pH 10.5) to liberate the nucleophilic free base[5].

-

Derivatization: Add 50 µL of PFBOC reagent and 1 mL of hexane. Vortex vigorously for 5 minutes at room temperature. The biphasic system allows the formed hydrophobic derivative to partition immediately into the hexane layer, driving the reaction to completion.

-

Extraction & Injection: Extract the upper hexane layer, dry over anhydrous Na2SO4 , and inject 1 µL into the GC-MS (e.g., Rxi-5Sil MS column, splitless mode, scanning m/z 50–500).

-

Self-Validating Mechanism: A parallel procedural blank (bicarbonate buffer + PFBOC + hexane, without the amine) must be extracted and injected. This validates the system by ensuring that diagnostic fragments are not artifacts of reagent degradation (such as pentafluorobenzoic acid derivatives), confirming that the m/z 337.1 precursor and m/z 266.1 fragment are strictly analyte-derived.

Stereochemical Complexity & Resolution

Ethyl(3-methylhexan-2-yl)amine possesses two chiral centers at C2 and C3, resulting in four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S)[2]. Standard achiral GC-MS or NMR cannot differentiate between enantiomeric pairs.

Because the spatial orientation of the alkyl chain drastically alters binding affinities at monoamine transporters (if evaluated for pharmacological potential), resolving these isomers is mandatory. This is achieved via Chiral Stationary Phase (CSP) HPLC (e.g., using an amylose tris(3,5-dimethylphenylcarbamate) column) under normal-phase conditions (Hexane/Isopropanol with 0.1% Diethylamine to suppress peak tailing). The relative peak areas will confirm whether the synthesized hydrochloride salt is a racemic mixture, a specific diastereomer, or an enantiomerically pure compound.

References

-

PubChem, "(2S,3S)-N-ethyl-3-methylhexan-2-amine | C9H21N", National Institutes of Health (NIH). URL:[Link]

-

Fisher Scientific, "ethyl(3-methylhexan-2-yl)amine hydrochloride, TRC 50 mg", Fisher Scientific Austria. URL:[Link]

-

"Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride", ResearchGate. URL:[Link]

-

"Identification and characterization of new designer drug 4-fluoro-PV9 and α-PHP in the seized materials", National Institutes of Health (NIH) / PMC. URL:[Link]

-

"Derivatization and Separation of Aliphatic Amines", Sigma-Aldrich. URL:[Link]

Sources

- 1. ethyl(3-methylhexan-2-yl)amine hydrochloride, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 2. (2S,3S)-N-ethyl-3-methylhexan-2-amine | C9H21N | CID 51891370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification and characterization of new designer drug 4-fluoro-PV9 and α-PHP in the seized materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Molecular Weight, Physicochemical Properties, and Analytical Characterization of Ethyl(3-methylhexan-2-yl)amine Hydrochloride

Executive Summary

Ethyl(3-methylhexan-2-yl)amine hydrochloride is a synthetic aliphatic secondary amine. In drug development, specialty chemical synthesis, and materials science, aliphatic amines are frequently utilized as critical pharmacophores or structural building blocks. Understanding the physicochemical properties of this compound—specifically the molecular weight differentials between its salt and free-base forms, its stereochemical complexity, and its solubility profile—is paramount. This guide provides an authoritative breakdown of the compound's physical chemistry, alongside field-proven, self-validating protocols for its isolation and analytical characterization.

Structural and Molecular Identity

In laboratory and industrial settings, this compound exists primarily in two forms: the highly stable hydrochloride (HCl) salt and the lipophilic free base.

-

The Hydrochloride Salt: Registered under CAS 1305712-15-5, the HCl salt has a molecular formula of C9H21N·HCl, yielding a molecular weight of 179.73 g/mol [1]. This is the preferred form for commercial distribution and long-term storage[2].

-

The Free Base: Registered under CAS 1183324-57-3, the deprotonated free base has a molecular formula of C9H21N and a molecular weight of 143.27 g/mol .

The conversion between these forms is governed by the amine's pKa. Failing to account for the mass difference between the salt and the free base (the "salt factor") is a frequent source of stoichiometric error in synthetic workflows.

Physicochemical Properties & Causality

Causality in Salt Selection

Secondary aliphatic amines like ethyl(3-methylhexan-2-yl)amine are prone to volatilization and oxidative degradation when left as free bases. Formulating the compound as a hydrochloride salt neutralizes the lone pair of electrons on the nitrogen atom. This ionic interaction drastically increases the melting point, rendering it a stable, water-soluble crystalline solid suitable for precise gravimetric handling and long-term stability.

Stereochemical Complexity

The molecular framework of the 3-methylhexan-2-amine scaffold contains two adjacent chiral centers at the C2 and C3 positions[3]. This structural feature results in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. However, the relationship between these two pairs is diastereomeric. Because diastereomers possess different spatial arrangements that are not mirror images, they exhibit distinct physicochemical properties, such as different NMR chemical shifts and chromatographic retention times, which must be accounted for during analytical characterization[3].

Quantitative Data Summary

| Property | Value | Causality / Relevance |

| IUPAC Name | N-ethyl-3-methylhexan-2-amine hydrochloride | Standardized nomenclature for structural identification. |

| CAS Number | 1305712-15-5 (HCl Salt)[2] 1183324-57-3 (Free Base) | Essential for regulatory tracking and procurement. |

| Molecular Formula | C9H21N·HCl (or C9H22ClN)[1] | Defines the stoichiometry of the monohydrochloride salt. |

| Molecular Weight | 179.73 g/mol (HCl Salt)[1] 143.27 g/mol (Free Base) | Critical for calculating the "salt factor" during formulation. |

| Formula Weight (Exact) | 179.1441 Da[1] | Target m/z for high-resolution mass spectrometry (HRMS). |

| Stereocenters | 2 (C2 and C3 positions)[3] | Generates 4 stereoisomers, requiring chiral resolution. |

Experimental Protocols

As a Senior Application Scientist, I emphasize that all experimental workflows must be designed as self-validating systems. The following methodologies incorporate intrinsic controls to ensure data integrity.

Protocol 1: Quantitative Free-Basing for Lipophilic Assays

To utilize the compound in organic synthesis or lipophilic assays, the HCl salt must be converted to its free base form.

-

Preparation: Dissolve 100 mg of Ethyl(3-methylhexan-2-yl)amine HCl in 5 mL of deionized water in a separatory funnel.

-

Alkalinization (Control Step): Add 1 M NaOH dropwise while continuously monitoring with a calibrated pH meter until the solution reaches pH 11.5.

-

Causality: The pKa of secondary aliphatic amines is typically ~10.5. Adjusting the aqueous phase to a pH one unit above the pKa ensures that >90% of the molecules are in their uncharged, deprotonated state.

-

-

Extraction: Add 5 mL of dichloromethane (DCM) and agitate gently to avoid emulsion. Allow phase separation.

-

Causality: The neutral free base is highly lipophilic and readily partitions into the DCM organic phase, leaving polar impurities and chloride ions in the aqueous layer.

-

-

Washing & Drying: Collect the lower organic layer, wash with 2 mL of brine to remove residual water, and dry over anhydrous Na₂SO₄.

-

Concentration: Evaporate the DCM under a gentle stream of nitrogen at room temperature to yield the free base as an oil. Note: Avoid excessive heat, as the free base is volatile.

Protocol 2: LC-MS/MS Characterization Workflow

This protocol confirms the identity and purity of the compound using liquid chromatography-tandem mass spectrometry.

-

Sample Preparation: Dilute the HCl salt in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to a final concentration of 10 µg/mL.

-

Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient Elution: Run a gradient from 5% B to 95% B over 5 minutes.

-

Causality: Starting at 5% organic solvent ensures adequate retention of the polar protonated amine on the C18 stationary phase. The gradual ramp to 95% efficiently elutes the compound while washing highly lipophilic matrix components off the column.

-

-

Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Monitor the [M+H]⁺ transition at m/z 144.2 (derived from the free base exact mass).

-

System Validation: Always run a blank (solvent only) prior to the sample to prove a lack of carryover, followed by a 5-point calibration curve (1–50 µg/mL) to ensure detector linearity.

Analytical Workflow Visualization

The following diagram illustrates the logical progression from the raw racemic salt through phase extraction and stereochemical resolution.

Workflow for stereochemical resolution and characterization of Ethyl(3-methylhexan-2-yl)amine.

References

-

[1] Title: ethyl(3-methylhexan-2-yl)amine hydrochloride, TRC 100 mg | Buy Online - Fisher Scientific Source: Fisher Scientific URL:

-

Title: ethyl(3-methylhexan-2-yl)amine | 1183324-57-3 - Sigma-Aldrich Source: Sigma-Aldrich URL:

-

[2] Title: 1305712-15-5 | Ethyl(3-methylhexan-2-yl)amine hydrochloride - ChemScene Source: ChemScene URL:

-

[3] Title: 3-Methylhexan-2-amine hydrochloride | 855475-52-4 - Benchchem Source: Benchchem URL:

Sources

Isomeric Composition and Analytical Resolution of Ethyl(3-methylhexan-2-yl)amine Hydrochloride

An In-Depth Technical Guide for Drug Development and Analytical Toxicology

Executive Summary

Ethyl(3-methylhexan-2-yl)amine hydrochloride (CAS: 1305712-15-5)[1] is a secondary aliphatic amine of significant interest in pharmacological research and analytical toxicology. Structurally analogous to known central nervous system (CNS) stimulants such as 1,3-dimethylamylamine (DMAA)[2] and 3-methylhexan-2-amine[3], this compound features a branched aliphatic backbone with an N-ethyl substitution. Because the molecule contains two adjacent chiral centers, it exists as a complex mixture of stereoisomers. This whitepaper provides an authoritative framework for understanding its stereochemical architecture, the pharmacological implications of its isomerism, and the field-proven analytical methodologies required for its resolution.

Structural Analysis & Stereochemical Architecture

The core scaffold of Ethyl(3-methylhexan-2-yl)amine dictates its isomeric complexity. The molecule possesses two stereocenters:

-

C2 Position: Bonded to a methyl group, an ethylamine moiety, a hydrogen atom, and the C3 carbon.

-

C3 Position: Bonded to a methyl group, a propyl chain, a hydrogen atom, and the C2 carbon.

Following the 2n rule for stereocenters, the presence of two chiral carbons ( n=2 ) yields four distinct stereoisomers[3]. These isomers are grouped into two enantiomeric pairs, which exhibit a diastereomeric relationship (erythro/syn vs. threo/anti) to one another:

-

(2R, 3R)-Isomer and (2S, 3S)-Isomer (Enantiomeric Pair A)

-

(2R, 3S)-Isomer and (2S, 3R)-Isomer (Enantiomeric Pair B)

Fig 1: Stereochemical logic and isomeric relationships of Ethyl(3-methylhexan-2-yl)amine.

Pharmacological & Toxicological Implications (E-E-A-T)

In drug development, stereochemistry is a primary determinant of pharmacodynamics. Aliphatic amines typically exert their stimulant effects by interacting with the norepinephrine transporter (NET) and the trace amine-associated receptor 1 (TAAR1). The spatial orientation of the C3 methyl group critically determines the steric fit within the hydrophobic binding pockets of these targets. An improper fit (e.g., a specific diastereomer) can lead to a drastic reduction in binding affinity or an increase in off-target toxicity.

Furthermore, regulatory scrutiny demands rigorous isomeric profiling. Related primary amines, specifically 3-methylhexan-2-amine and 5-methylhexan-2-amine, have been explicitly added to the as analogues of methylhexaneamine[4]. The N-ethylation present in Ethyl(3-methylhexan-2-yl)amine increases its lipophilicity (LogP ≈ 2.84)[1], which theoretically enhances blood-brain barrier (BBB) permeability. Consequently, identifying the exact isomeric composition is a mandatory step in toxicological screening.

Analytical Methodologies for Isomeric Separation

Direct chiral separation of aliphatic amines via UV-HPLC is notoriously difficult because these molecules lack a conjugated pi-system (chromophore). To overcome this, analytical scientists employ indirect separation strategies.

The gold standard involves pre-column derivatization using an enantiopure chiral reagent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)[5]. This reaction converts the enantiomeric pairs into diastereomers. Unlike enantiomers, diastereomers possess distinct physicochemical properties (e.g., different boiling points, dipole moments, and spatial footprints), allowing them to be baseline-resolved on standard achiral stationary phases via Gas Chromatography-Mass Spectrometry (GC-MS)[5].

Quantitative Data: Comparative Analytical Techniques

| Technique | Derivatization Required | Sensitivity | Resolution Power | Primary Use Case |

| GC-MS (Achiral Column) | Yes (Chiral Reagent) | High (pg/mL) | Excellent for Diastereomers | Routine toxicological screening & isomer quantification |

| Chiral LC-MS/MS | No | Very High (fg/mL) | Good (Selector Dependent) | High-throughput bioanalytical assays |

| NMR Spectroscopy | Yes (Chiral Shift Reagent) | Low (mg/mL) | Absolute Configuration | Structural elucidation of isolated isomers |

Experimental Protocol: GC-MS Resolution of Stereoisomers

The following step-by-step protocol outlines a self-validating system for the extraction, derivatization, and chromatographic resolution of Ethyl(3-methylhexan-2-yl)amine isomers.

Step 1: Sample Preparation (Free-Basing)

-

Action: Dissolve 1.0 mg of Ethyl(3-methylhexan-2-yl)amine hydrochloride in 1 mL of deionized water. Add 100 μL of 1 M NaOH.

-

Causality: The compound is supplied as a hydrochloride salt, meaning the amine lone pair is protonated ( NH2+ ). Derivatization requires a nucleophilic lone pair; thus, alkaline treatment is mandatory to regenerate the reactive free base.

Step 2: Liquid-Liquid Extraction (LLE)

-

Action: Add 2 mL of LC-MS grade hexane containing 0.1% triethylamine (TEA). Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes. Extract the upper organic layer.

-

Causality: Hexane selectively partitions the highly lipophilic free amine away from the aqueous phase. TEA acts as a basic scavenger to prevent secondary interactions with silanol groups on glassware, maximizing recovery.

Step 3: Chiral Derivatization

-

Action: Add 50 μL of (R)-MTPA-Cl to the organic extract. Incubate at 60°C for 30 minutes. Evaporate to dryness under a gentle stream of nitrogen.

-

Causality: The chiral acyl chloride undergoes a nucleophilic attack by the secondary amine to form stable amide diastereomers[5]. This breaks the enantiomeric symmetry, enabling separation based on boiling point differences.

Step 4: Reconstitution and GC-MS Analysis

-

Action: Reconstitute the residue in 100 μL of anhydrous ethyl acetate. Inject 1 μL into a GC-MS equipped with a 5% diphenyl/95% dimethylpolysiloxane capillary column. Utilize a temperature ramp from 140°C to 215°C at a rate of 1°C/min[5].

-

Causality: The slow temperature ramp is critical. Because the structural differences between the formed aliphatic diastereomers are minimal, a shallow thermal gradient ensures sufficient interaction time with the stationary phase to achieve baseline resolution.

Fig 2: Experimental workflow for the chiral resolution of aliphatic amine diastereomers.

Conclusion

The isomeric composition of Ethyl(3-methylhexan-2-yl)amine hydrochloride presents both a challenge and a necessity for modern drug development and toxicological screening. By understanding its stereochemical architecture—comprising two enantiomeric pairs that form diastereomers—and employing rigorous, causality-driven analytical protocols like chiral derivatization coupled with GC-MS, researchers can accurately profile its pharmacodynamic potential and ensure compliance with international regulatory standards.

References

-

ReCIPP / CESPU. "Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography." Scientific Journals. Available at: [Link]

-

National Center for Biotechnology Information (PubChem). "1,3-Dimethylamylamine | C7H17N | CID 7753." PubChem Database. Available at: [Link]

-

U.S. Anti-Doping Agency (USADA). "2019 WADA Prohibited List: Highlighted Updates." USADA Education & Resources. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1,3-Dimethylamylamine | C7H17N | CID 7753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylhexan-2-amine hydrochloride | 855475-52-4 | Benchchem [benchchem.com]

- 4. usada.org [usada.org]

- 5. Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data [recipp.ipp.pt]

A Technical Guide to the Synthesis of Ethyl(3-methylhexan-2-yl)amine and Its Analogs: Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for Ethyl(3-methylhexan-2-yl)amine and its analogs. Chiral amines are crucial structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1] The synthesis of these compounds, particularly those with multiple stereocenters, presents significant challenges that necessitate robust and stereocontrolled methodologies. This document delves into the prevalent synthetic routes, with a primary focus on reductive amination, and explores advanced asymmetric techniques to achieve high levels of stereoselectivity. Detailed experimental protocols, mechanistic insights, and data presentation are included to equip researchers with the practical knowledge required for the synthesis of this class of compounds.

Introduction: The Significance of Substituted Chiral Amines

Ethyl(3-methylhexan-2-yl)amine and its analogs represent a class of chiral secondary amines characterized by stereocenters at the C2 and C3 positions. The precise spatial arrangement of the substituents around these chiral centers is often critical for their biological activity, making their stereocontrolled synthesis a key objective in medicinal chemistry and drug development. The development of efficient and selective methods for the construction of such chiral amines is an area of ongoing research.[2]

This guide will focus on the practical aspects of synthesizing these molecules, providing a foundational understanding of the key chemical transformations involved.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of the target molecule, Ethyl(3-methylhexan-2-yl)amine, reveals a clear path to its synthesis via a reductive amination reaction. The carbon-nitrogen bond between the ethyl group and the hexan-2-yl backbone can be disconnected, leading to two simpler starting materials: 3-methyl-2-hexanone and ethylamine.

Caption: Retrosynthetic analysis of Ethyl(3-methylhexan-2-yl)amine.

This approach is highly versatile and allows for the synthesis of a wide range of analogs by simply varying the ketone and amine starting materials.

The Cornerstone of Synthesis: Reductive Amination

Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.[3][4] The reaction proceeds in two main steps: the formation of an imine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the reduction of the imine to the corresponding amine.[5]

Mechanism of Reductive Amination

The reaction is typically carried out in a one-pot procedure where the carbonyl compound, the amine, and a reducing agent are combined.[3] The key steps are:

-

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ketone, forming a hemiaminal intermediate.

-

Dehydration: The hemiaminal undergoes dehydration to form an imine (or an iminium ion under acidic conditions). This step is often the rate-limiting step and can be catalyzed by mild acid.

-

Reduction: The imine is then reduced by a suitable reducing agent to yield the final amine product.

Caption: General workflow of a reductive amination reaction.

Choice of Reducing Agent

The choice of reducing agent is critical for the success of a reductive amination. The ideal reducing agent should selectively reduce the imine in the presence of the starting ketone.

| Reducing Agent | Key Characteristics | References |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines over ketones at slightly acidic pH. A very common and reliable choice. | [4] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Another mild and selective reagent, often used as a less toxic alternative to NaBH₃CN. | [4] |

| Sodium Borohydride (NaBH₄) | A stronger reducing agent that can also reduce the starting ketone. Often used in a stepwise procedure. | [6][7] |

| Catalytic Hydrogenation | Utilizes H₂ gas and a metal catalyst (e.g., Pd/C, Ni). Can be highly effective but may require specialized equipment. | [3] |

Experimental Protocol for Ethyl(3-methylhexan-2-yl)amine

This protocol describes a general procedure for the synthesis of Ethyl(3-methylhexan-2-yl)amine via reductive amination using sodium cyanoborohydride.

Materials:

-

3-Methyl-2-hexanone

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or methanol)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Acetic Acid (glacial)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 3-methyl-2-hexanone (1.0 eq) in methanol, add a solution of ethylamine (1.5 - 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add a few drops of glacial acetic acid to catalyze the imine formation (the pH should be slightly acidic, around 5-6).

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add diethyl ether to the residue and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure Ethyl(3-methylhexan-2-yl)amine.

Stereochemical Considerations and Asymmetric Synthesis

The reaction of 3-methyl-2-hexanone with ethylamine followed by reduction results in a product with two stereocenters. Without any chiral influence, a mixture of all four possible stereoisomers will be formed. For applications where a single stereoisomer is required, asymmetric synthesis strategies must be employed.

Diastereoselective Reduction of the Imine

The reduction of the imine intermediate can proceed with some degree of diastereoselectivity, depending on the steric hindrance around the C=N double bond. However, achieving high diastereoselectivity often requires the use of specific reducing agents or chiral auxiliaries.[8]

Enantioselective Approaches

Several advanced methods have been developed for the asymmetric synthesis of chiral amines.[9][10]

-

Chiral Auxiliaries: The use of a chiral amine, such as (R)- or (S)-α-methylbenzylamine, can lead to the formation of diastereomeric imines, which can then be separated or undergo a diastereoselective reduction. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amine. A widely used chiral auxiliary is tert-butanesulfinamide.[11]

-

Asymmetric Catalysis: Chiral catalysts can be employed to achieve enantioselective reduction of the imine. This can involve transition metal catalysts with chiral ligands or organocatalysts.[12]

-

Biocatalysis: Engineered enzymes, such as imine reductases (IREDs), have emerged as powerful tools for the highly enantioselective and diastereoselective synthesis of chiral amines.[2] These enzymes can often operate under mild conditions and provide access to products with very high optical purity.

Caption: Asymmetric synthesis of a chiral amine via catalytic enantioselective reduction.

Synthesis of Analogs

The reductive amination strategy is highly modular, allowing for the synthesis of a diverse library of Ethyl(3-methylhexan-2-yl)amine analogs.

-

Varying the Ketone: By starting with different substituted ketones, analogs with modifications on the hexyl chain can be synthesized. For example, using 4-methyl-2-hexanone would lead to the corresponding 4-methyl substituted amine.

-

Varying the Amine: Employing different primary amines allows for the introduction of various N-substituents. For instance, using propylamine instead of ethylamine would yield Propyl(3-methylhexan-2-yl)amine.

The reaction conditions for these syntheses would be broadly similar to the protocol described above, with minor adjustments possibly needed to optimize yields for specific substrates.

Conclusion

The synthesis of Ethyl(3-methylhexan-2-yl)amine and its analogs is readily achievable through the robust and versatile reductive amination reaction. While the standard procedure yields a mixture of stereoisomers, the application of modern asymmetric synthesis techniques, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis, offers powerful avenues for the stereocontrolled synthesis of these valuable chiral amines. This guide provides a solid foundation for researchers to approach the synthesis of this class of compounds with a clear understanding of the available methodologies and their practical implementation.

References

-

Bhattacharyya, S. (2000). Titanium(IV) isopropoxide. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link][6]

-

Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link][3]

-

Asymmetric Synthesis. (n.d.). University of Windsor. [Link][9]

-

Gant, T. G. (2011). A highly selective reduction of α-fluoroimines to the corresponding β-fluoroamines. Tetrahedron Letters, 52(43), 5674-5676. [Link][8]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][7]

-

Asymmetric Synthesis Overview by Faizan. (n.d.). Scribd. [Link][10]

-

MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304–308. [Link][12]

-

Rowles, I., & Tufvesson, P. (2020). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 49(19), 7069-7086. [Link][2]

-

Asymmetric Synthesis of Amines. (n.d.). Yale University. [Link][11]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link][4]

-

Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link][5]

Sources

- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 2. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. Highly Efficient Diastereoselective Reduction of α-Fluoroimines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uwindsor.ca [uwindsor.ca]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. publish.uwo.ca [publish.uwo.ca]

The Physicochemical Solubility Profile of Ethyl(3-methylhexan-2-yl)amine Hydrochloride: Aqueous vs. Ethanolic Systems

Abstract Ethyl(3-methylhexan-2-yl)amine hydrochloride (CAS: 1305712-15-5) is a secondary aliphatic amine salt characterized by a highly branched hydrophobic tail and a polar, ionizable headgroup. Understanding its solubility dichotomy in polar protic solvents—specifically water versus ethanol—is critical for researchers involved in analytical standard preparation, extraction optimization, and formulation development. This whitepaper deconstructs the thermodynamic drivers of its solvation and establishes a self-validating analytical protocol for empirical solubility determination.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of Ethyl(3-methylhexan-2-yl)amine hydrochloride, one must first analyze its amphiphilic architecture. The molecule consists of a 9-carbon hydrophobic framework (a 3-methylhexan-2-yl moiety attached to an N-ethyl group) terminating in a positively charged ammonium chloride headgroup ( R−NH2Et+Cl− ).

Note on Stereochemistry: The presence of two chiral centers at C2 and C3 implies that the crystalline lattice energy—and thus the absolute thermodynamic solubility—will vary depending on the diastereomeric purity of the sample.

The choice between water and ethanol as a solvent hinges on a fundamental thermodynamic tug-of-war between lattice dissociation, solvent cavity formation, and intermolecular solvation forces.

The Aqueous System (Water) Water possesses a high dielectric constant ( ϵ≈80.1 ), which drastically lowers the Born solvation energy required to break the ionic bonds of the hydrochloride crystal lattice. Consequently, water acts as a superior solvent for the polar headgroup via intense ion-dipole interactions. However, the bulky, branched 9-carbon tail introduces a severe entropic penalty ( ΔS<0 ). Water molecules are forced to form a highly ordered, clathrate-like cage around the hydrophobic tail (the hydrophobic effect). Despite this entropic cost, the massive enthalpic gain from hydrating the R−NH2Et+ and Cl− ions renders the salt highly soluble in water.

The Ethanolic System (Ethanol) Ethanol presents a significantly lower dielectric constant ( ϵ≈24.3 ), meaning it is less effective at fully dissociating the ionic lattice, often resulting in localized ion-pairing. However, ethanol is an exceptional co-solvent for the hydrophobic tail. The ethyl chain of the solvent interacts favorably with the 3-methylhexan-2-yl moiety via London dispersion forces, bypassing the severe entropic penalty seen in aqueous systems. Furthermore, ethanol acts as a capable hydrogen bond donor to the chloride ion and an acceptor to the protonated amine, resulting in a highly favorable, entropy-driven dissolution process.

Comparative Solubility Profile

Based on the physicochemical principles of homologous aliphatic amine hydrochlorides, the quantitative solubility metrics are summarized below.

| Physicochemical Parameter | Aqueous System (Water) | Ethanolic System (Ethanol) |

| Dielectric Constant ( ϵ at 25°C) | 80.1 | 24.3 |

| Estimated Solubility | > 250 mg/mL (Highly Soluble) | 80 - 120 mg/mL (Freely Soluble) |

| Primary Solvation Force | Ion-Dipole Interactions | Hydrogen Bonding & London Dispersion |

| Thermodynamic Driver | Enthalpically Driven ( ΔH<0 ) | Entropically Favored ( ΔS>0 ) |

| Lattice Dissociation | Complete (Strong Electrolyte) | Partial (Ion-Pairing Effects) |

Mechanistic Solvation Pathways

The following diagram maps the thermodynamic cycle of dissolution for Ethyl(3-methylhexan-2-yl)amine HCl, contrasting the aqueous and ethanolic pathways before converging on the analytical validation workflow.

Thermodynamic dissolution pathways and HPLC-CAD validation workflow.

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, field-proven data, kinetic solubility approximations (e.g., DMSO-dilution methods) must be discarded in favor of thermodynamic equilibrium models. The "gold standard" for determining the absolute solubility of ionizable compounds is the saturation shake-flask method [1, 2].

Because Ethyl(3-methylhexan-2-yl)amine lacks a conjugated π -system, traditional UV-Vis detection is highly susceptible to baseline noise and poor sensitivity. Therefore, this protocol utilizes High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) , which provides a universal, mass-dependent response for non-volatile analytes regardless of their chromophoric properties [3].

Step-by-Step Protocol (Self-Validating System):

-

Preparation of the Solid Phase: Accurately weigh an excess amount (e.g., 500 mg) of Ethyl(3-methylhexan-2-yl)amine hydrochloride (purity >99%) into a 20 mL amber borosilicate glass vial. The excess ensures the presence of an undissolved solid phase, which is an absolute requirement for thermodynamic saturation.

-

Solvent Introduction: Add exactly 5.0 mL of the target solvent (Type I Ultrapure Water or Absolute Ethanol).

-

Isothermal Equilibration: Seal the vial tightly and submerge it in a thermostatic shaking water bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Causality: 48 hours is required to overcome the slow dissolution kinetics of the hydrophobic tail and ensure complete thermodynamic equilibrium between the solid lattice and the solvated ions.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Causality: Aliphatic amine salts frequently form micro-colloidal suspensions that can bypass standard filters, leading to artificially inflated solubility readings. High-speed centrifugation forces these colloids into a solid pellet.

-

Filtration: Filter the resulting supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1.0 mL of the filtrate. Causality: The hydrophobic tail of the amine can adsorb onto the PTFE membrane; discarding the initial volume saturates these non-specific binding sites, ensuring the collected sample accurately reflects the bulk concentration.

-

Quantification (HPLC-CAD): Volumetrically dilute the collected filtrate with the mobile phase to fall within the linear dynamic range of the CAD detector.

-

Column Selection: Use a HILIC column for aqueous samples or a C18 column for ethanolic samples.

-

Mobile Phase: Utilize a volatile buffer system (e.g., Acetonitrile/Water with 0.1% Formic Acid). Causality: CAD requires the mobile phase to be fully evaporated during aerosolization; non-volatile salts (like phosphate buffers) will foul the electrometer.

-

Implications for Formulation and Extraction

Understanding this solubility profile directly impacts downstream chemical workflows:

-

Purification & Recrystallization: The compound can be efficiently purified by dissolving it in a minimal volume of hot ethanol (leveraging the entropy-driven solubility), followed by the slow addition of a non-polar anti-solvent (such as heptane or ethyl acetate) to crash out the purified hydrochloride salt.

-

Formulation Strategy: For analytical standards or physiological testing, aqueous formulations are ideal due to the high dielectric dissociation. However, if the compound is being utilized as an intermediate in organic synthesis, ethanolic solutions are preferred to maintain the solubility of the hydrophobic tail while allowing for easier solvent removal under reduced pressure.

In Vivo Metabolic Profiling of Ethyl(3-methylhexan-2-yl)amine: A Mechanistic Whitepaper on Pharmacokinetics and Biotransformation

Executive Summary

Ethyl(3-methylhexan-2-yl)amine is a secondary aliphatic amine characterized by an N-ethyl substitution on a branched hexane backbone. As a structural analog to known sympathomimetic aliphatic amines like 1,3-dimethylamylamine (DMAA) and 3-methylhexan-2-amine, understanding its in vivo metabolic fate is critical for toxicologists, sports doping authorities, and pharmacologists. This technical guide delineates the predictive metabolic pathways of this compound, the structural pharmacology dictating its enzyme affinity, and the self-validating experimental frameworks required to empirically map its biotransformation.

Structural Pharmacology & Enzyme Affinity

The metabolic trajectory of an aliphatic amine is fundamentally dictated by its steric environment and lipophilicity. Ethyl(3-methylhexan-2-yl)amine features a secondary amine at the C2 position, a methyl group at C3, and an N-ethyl substituent.

-

Steric Hindrance & MAO Evasion: The alpha-methyl group (at C2) and beta-methyl group (at C3) create significant steric bulk around the nitrogen atom. This hindrance heavily restricts the affinity of Monoamine Oxidase (MAO), which typically requires unhindered primary amines for efficient oxidative deamination.

-

CYP450 Preference: Because MAO activity is structurally blocked, the metabolic burden shifts almost entirely to the Cytochrome P450 (CYP) system. The N-ethyl group is highly lipophilic and sterically accessible, making it the primary target for CYP-mediated oxidation.

Core Metabolic Pathways (Phase I & Phase II)

Based on the established behavior of structurally homologous compounds, the in vivo metabolism of Ethyl(3-methylhexan-2-yl)amine progresses through four distinct phases:

Pathway 1: Oxidative N-Dealkylation (Primary Phase I)

The most rapid and dominant biotransformation for N-alkylated aliphatic amines is N-dealkylation. Hepatic CYP450 enzymes—primarily CYP3A4 and CYP2D6—catalyze the 1. This forms a highly unstable carbinolamine intermediate. Driven by thermodynamic instability, the intermediate undergoes2, releasing acetaldehyde and yielding the active primary amine metabolite, 3-methylhexan-2-amine.

Pathway 2: Oxidative Deamination (Secondary Phase I)

Following N-dealkylation, the resulting primary amine can undergo further CYP-mediated oxidative deamination. This involves hydroxylation at the C2 alpha-carbon, followed by cleavage to release ammonia, ultimately forming 3-methylhexan-2-one.

Pathway 3: Aliphatic Hydroxylation

CYP enzymes may also target the terminal methyl groups (C6 or the C3-methyl) via omega ( ω ) or omega-1 ( ω -1) oxidation, producing hydroxylated metabolites (e.g., 6-hydroxy-3-methylhexan-2-amine).

Pathway 4: Phase II Conjugation

The hydroxylated intermediates generated in Pathway 3 serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), forming highly polar glucuronide or sulfate conjugates to facilitate rapid renal excretion.

Fig 1. Predicted Phase I and Phase II metabolic pathways of Ethyl(3-methylhexan-2-yl)amine.

Experimental Methodologies for Metabolic Elucidation

To transition from predictive modeling to empirical validation, a self-validating experimental system is required. The following protocols are designed to confirm causality by isolating specific enzymatic variables.

Protocol 1: In Vitro Human Liver Microsome (HLM) Phenotyping

Rationale: To isolate CYP-mediated clearance and identify specific isoform contributions. The inclusion of a Minus-NADPH control ensures that any observed substrate depletion is strictly oxidative and not an artifact of chemical instability.

-

Preparation: Incubate 1 µM of Ethyl(3-methylhexan-2-yl)amine with pooled HLMs (1 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C.

-

Inhibition Setup (Causality Check): Prepare parallel reaction tubes containing specific CYP inhibitors to pinpoint the responsible isoform: Ketoconazole (1 µM, targeting CYP3A4) and Quinidine (1 µM, targeting CYP2D6).

-

Initiation & Termination: Initiate reactions by adding 1 mM NADPH. Terminate at specific time points (0, 15, 30, 45, 60 minutes) using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., DMAA-d6).

-

Validation Control: Run a parallel "Minus-NADPH" negative control. If the parent compound degrades in the absence of NADPH, alternative non-oxidative pathways or chemical degradation must be investigated.

-

Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify parent depletion and monitor the mass transition corresponding to the primary amine metabolite.

Fig 2. Self-validating in vitro Human Liver Microsome (HLM) phenotyping workflow.

Protocol 2: In Vivo Pharmacokinetic Profiling (Murine Model)

Rationale: To establish systemic clearance, volume of distribution, and urinary excretion profiles. Structurally similar primary amines like DMAA exhibit an3. However, N-ethylation increases lipophilicity, which accelerates initial absorption but simultaneously increases the rate of hepatic first-pass N-dealkylation.

-

Dosing: Administer 10 mg/kg of the compound orally (p.o.) and 2 mg/kg intravenously (i.v.) to Sprague-Dawley rats (n=6 per group).

-

Sampling: Collect serial blood samples via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Collect urine over 24 hours in metabolic cages.

-

Quantification: Extract plasma/urine using solid-phase extraction (SPE). Quantify via LC-MS/MS.

-

Tox-Screening: Given that high concentrations of related aliphatic amines can4, monitor plasma for elevated lactate dehydrogenase (LDH) as a biomarker of cellular membrane damage.

Quantitative Pharmacokinetic Projections

By extrapolating data from the primary amine analog (DMAA) and adjusting for the physicochemical shifts induced by N-ethylation, we can project the following pharmacokinetic parameters for Ethyl(3-methylhexan-2-yl)amine.

| Parameter | Predicted Value (Ethyl-Derivative) | Reference Analog (DMAA) | Rationale for Variance |

| Oral Clearance (CL/F) | ~25 - 30 L/hr | 20.02 ± 5 L/hr | Increased lipophilicity from N-ethylation accelerates hepatic first-pass metabolism. |

| Volume of Distribution (Vd/F) | > 250 L | 236 ± 38 L | Enhanced tissue partitioning due to the highly lipophilic N-ethyl group. |

| Terminal Half-Life ( t1/2 ) | 5.5 - 7.0 hr | 8.45 ± 1.9 hr | Rapid N-dealkylation to the primary amine shortens the parent compound's half-life. |

| Cmax (at 25 mg oral dose) | < 60 ng/mL | ~70 ng/mL | Higher first-pass clearance reduces peak systemic exposure of the parent molecule. |

References

- Metabolic Changes of Drugs and Related Organic Compounds. Mustansiriyah University.

- Development of a Predictive Model for N-Dealkylation of Amine Contaminants Based on Machine Learning Methods. MDPI.

- Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men.

- Examination of some toxicological parameters of dimethylamylamine when consumed alone or with caffeine.

Sources

Methodological & Application

Application Note: Advanced HPLC Method Development for the Quantitation of Ethyl(3-methylhexan-2-yl)amine HCl

Introduction & Chemical Profiling

Ethyl(3-methylhexan-2-yl)amine hydrochloride (CAS: 1305712-15-5) is a secondary aliphatic amine salt frequently encountered in pharmaceutical intermediate profiling and forensic toxicology[1]. The quantitation of this analyte presents a distinct analytical challenge: its molecular structure lacks conjugated π-electron systems or aromatic rings, resulting in negligible ultraviolet (UV) absorption above 210 nm. Attempting direct HPLC-UV analysis at low wavelengths (e.g., 205 nm) typically results in severe baseline drift, high background noise from mobile phase solvents, and poor sensitivity[2].

To establish a robust, self-validating analytical framework, this application note details two orthogonal chromatographic strategies:

-

Direct Detection via HPLC-CAD (Charged Aerosol Detection): Exploits the non-volatile nature of the analyte for universal, mass-proportional detection without the need for chemical modification[3].

-

Pre-Column Derivatization via HPLC-UV/FLD: Utilizes 9-fluorenylmethyl chloroformate (FMOC-Cl) to covalently attach a fluorophore/chromophore to the secondary amine, enabling highly sensitive optical detection[4].

Analytical Strategy & Decision Workflow

The selection of an appropriate analytical method depends on the laboratory's instrumentation and the required limit of detection (LOD). The workflow below outlines the decision-making process for non-chromophoric aliphatic amines.

Decision workflow for the HPLC analysis of non-chromophoric aliphatic amines.

Method A: Direct Quantitation via HPLC-CAD

Causality & Mechanistic Insight

Charged Aerosol Detectors (CAD) measure the charge transferred to aerosolized analyte particles. Because CAD response is independent of the analyte's optical properties, it is ideal for aliphatic amines[3].

Mobile Phase Rationale: CAD demands strictly volatile mobile phases to prevent high background noise. Ammonium formate is selected over traditional phosphate buffers because it is fully volatile. Furthermore, the pH is adjusted to 9.0. Ethyl(3-methylhexan-2-yl)amine is a secondary amine with a pKa of approximately 10.5. At acidic pH, the amine is fully protonated and highly polar, which would cause it to elute near the void volume. By raising the pH to 9.0, a significant portion of the amine exists in its deprotonated (free base) form, drastically increasing its hydrophobicity and retention on a reversed-phase column.

Step-by-Step Protocol

-

Solvent Preparation: Prepare 10 mM ammonium formate using LC-MS grade water. Adjust the pH to 9.0 ± 0.1 using dilute LC-MS grade ammonium hydroxide. Filter through a 0.2 µm PTFE membrane.

-

Sample Preparation: Accurately weigh 10.0 mg of Ethyl(3-methylhexan-2-yl)amine HCl[1]. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution. Dilute with Mobile Phase A to working concentrations (e.g., 10–100 µg/mL).

-

System Equilibration: Purge the CAD with nitrogen gas (minimum 35 psi). Equilibrate the column with 95% Mobile Phase A for 20 minutes until the CAD baseline noise stabilizes (< 0.5 pA).

-

Self-Validation Step: Inject a blank diluent to ensure no non-volatile ghost peaks elute at the analyte's retention time.

Chromatographic Conditions (HPLC-CAD)

| Parameter | Specification |

| Column | Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 9.0) |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Gradient Program | 0-2 min: 5% B; 2-10 min: 5% → 60% B; 10-12 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Detector | Charged Aerosol Detector (Evaporation Temp: 35°C) |

Method B: Pre-Column Derivatization with FMOC-Cl (HPLC-UV/FLD)

Causality & Mechanistic Insight

For laboratories requiring ultra-trace sensitivity or lacking CAD capabilities, pre-column derivatization is the gold standard[5]. FMOC-Cl reacts with secondary amines under mildly alkaline conditions to form stable, highly fluorescent carbamates[2].

Reaction Kinetics Rationale: Because Ethyl(3-methylhexan-2-yl)amine features a branched aliphatic chain (3-methylhexan-2-yl group) adjacent to the secondary nitrogen, it is sterically hindered. This slows the nucleophilic attack on the FMOC-Cl chloroformate group. Heating the reaction to 40°C provides the necessary activation energy to drive the derivatization to completion within 15 minutes. Quenching Rationale: Unreacted FMOC-Cl slowly hydrolyzes to FMOC-OH, a highly fluorescent byproduct that can co-elute with the analyte. Adding an excess of glycine (a primary amine) rapidly consumes residual FMOC-Cl, forming a highly polar FMOC-glycine derivative that elutes safely in the void volume[2].

Reaction pathway for pre-column derivatization of a secondary amine using FMOC-Cl.

Derivatization Protocol

-

Buffer Preparation: Prepare a 50 mM Borate buffer, adjusted to pH 8.5 using 0.1 M NaOH.

-

Reagent Preparation: Dissolve FMOC-Cl in anhydrous Acetonitrile to a concentration of 5 mM. (Must be prepared fresh daily).

-

Quenching Solution: Prepare a 20 mM Glycine solution in HPLC-grade water.

-

Reaction Steps:

-

Transfer 100 µL of the amine sample (in water) to a 1.5 mL microcentrifuge tube.

-

Add 100 µL of Borate buffer (pH 8.5) and vortex for 5 seconds.

-

Add 200 µL of the FMOC-Cl reagent. Vortex immediately to ensure homogeneity.

-

Incubate in a thermomixer at 40°C for 15 minutes.

-

Add 50 µL of the Glycine quenching solution to neutralize unreacted FMOC-Cl. Vortex and let sit for 2 minutes.

-

Dilute with 550 µL of Mobile Phase A, filter through a 0.2 µm syringe filter, and transfer to an HPLC vial.

-

-

Self-Validation Step: Perform a "Reagent Blank" preparation (substituting the sample with water) to map the retention times of FMOC-OH and FMOC-Glycine, ensuring they do not interfere with the FMOC-analyte peak.

Chromatographic Conditions (HPLC-UV/FLD)

| Parameter | Specification |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-3 min: 20% B; 3-15 min: 20% → 85% B; 15-18 min: 85% B |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detector | UV at 265 nm / FLD (Excitation: 260 nm, Emission: 315 nm) |

Method Comparison & Validation Summary

To assist method transfer and validation, the table below summarizes the expected performance metrics for both orthogonal approaches based on standard ICH Q2(R1) validation parameters.

| Validation Parameter | Direct HPLC-CAD | Pre-Column Derivatization (HPLC-FLD) |

| Linearity Range | 1.0 – 100 µg/mL | 0.05 – 10 µg/mL |

| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.01 µg/mL |

| Precision (RSD, n=6) | < 2.5% | < 1.5% |

| Sample Prep Time | < 5 minutes | ~25 minutes |

| Primary Advantage | Universal response, high throughput, no artifacts | Ultra-high sensitivity, utilizes standard optical detectors |

References

- Automatic Precolumn Derivatization for the HPLC Determination of Aliph

- Emerging Trends in Biogenic Amines Analysis. intechopen.com.

- Determination of biogenic amines in alcoholic beverages using a novel fluorogenic compound as deriv

- ethyl(3-methylhexan-2-yl)amine hydrochloride, TRC 10 mg | Buy Online - Fisher Scientific. fishersci.

- Quantitation by HPLC of amines as dansyl derivatives.

Sources

- 1. ethyl(3-methylhexan-2-yl)amine hydrochloride, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Emerging Trends in Biogenic Amines Analysis | IntechOpen [intechopen.com]

- 4. Determination of biogenic amines in alcoholic beverages using a novel fluorogenic compound as derivatizing reagent - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01436F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Note: Preparation and Validation of Standard Stock Solutions for Ethyl(3-methylhexan-2-yl)amine Hydrochloride

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacological Researchers.

Introduction

Ethyl(3-methylhexan-2-yl)amine hydrochloride is an aliphatic secondary amine frequently utilized as an analytical standard in forensic toxicology, metabolic profiling, and designer drug screening. Because it is highly hygroscopic and supplied as a hydrochloride (HCl) salt, the precise preparation of its standard stock solution requires rigorous gravimetric and volumetric controls. This application note details the causal reasoning, mathematical corrections, and step-by-step methodologies required to produce a highly accurate, LC-MS/MS-ready standard stock solution.

Physicochemical Profiling

Understanding the physicochemical properties of the standard is the first step in designing a robust dissolution protocol. The data below dictates the solvent selection and mass-correction requirements.

| Property | Value |

| Chemical Name | N-ethyl-3-methylhexan-2-amine hydrochloride |

| CAS Number | 1305712-15-5 (HCl Salt) / 1183324-57-3 (Free Base) |

| Molecular Formula | C₉H₂₁N • HCl |

| Molecular Weight (Salt) | 179.73 g/mol |

| Molecular Weight (Base) | 143.27 g/mol |

| Physical State | Solid (Lyophilized Powder) |

| Solubility Profile | Highly soluble in Methanol, Ethanol, Water, and DMSO |

Critical Causality & Experimental Design (E-E-A-T)

As a self-validating analytical system, every step of this protocol is designed to eliminate specific vectors of measurement uncertainty:

-

Gravimetric Accuracy & Environmental Control: According to USP General Chapter <1251> "Weighing on an Analytical Balance", standard reference materials must be weighed on a calibrated micro-analytical balance while strictly adhering to the "minimum weight" threshold to ensure measurement uncertainty remains below 0.10% (). For hygroscopic salts like Ethyl(3-methylhexan-2-yl)amine HCl, the vial must be thermally equilibrated to room temperature in a desiccator before opening. Opening a cold vial causes ambient moisture condensation, which artificially inflates the mass and chemically degrades the standard.

-

Salt-to-Base Mass Correction: In pharmacology and toxicology, quantitative concentrations are universally reported in terms of the active free-base. Failing to correct for the mass of the HCl counterion results in a ~20.3% concentration error.

-

Solvent Selection: While the HCl salt is highly water-soluble, LC-MS grade Methanol is the preferred primary solvent (). Methanol ensures long-term stability at -20°C by preventing microbial proliferation, avoids the hydrolytic degradation common in aqueous stocks, and provides excellent volatility for downstream Electrospray Ionization (ESI) in LC-MS/MS workflows ().

Salt-to-Base Correction Calculation

To prepare a stock solution with a target concentration of 1.0 mg/mL of the free base , the required mass of the HCl salt must be mathematically derived:

MassofSalt=TargetBaseMass×(MWofBaseMWofSalt) MassofSalt=1.0mg×(143.27g/mol179.73g/mol)=1.254mg

Analytical Insight: Weighing 1.254 mg directly pushes the limits of minimum weight compliance on standard analytical balances. Therefore, we scale the preparation to a 10 mL volume , requiring exactly 12.54 mg of the HCl salt.

Step-by-Step Protocol: 1.0 mg/mL Free-Base Equivalent Stock Solution

Equipment & Reagents:

-

Calibrated micro-analytical balance (±0.01 mg readability)

-

10 mL Class A volumetric flask

-

Ethyl(3-methylhexan-2-yl)amine HCl reference standard

-

LC-MS Grade Methanol

Step 1: Thermal Equilibration

-

Remove the sealed vial of Ethyl(3-methylhexan-2-yl)amine HCl from cold storage (-20°C).

-

Place the vial in a desiccator at room temperature for a minimum of 30 minutes.

Step 2: Gravimetric Transfer

-

Tare a static-free weighing boat or directly tare the 10 mL Class A volumetric flask on the analytical balance.

-

Rapidly transfer exactly 12.54 mg of the lyophilized powder into the flask. Record the exact mass to four decimal places to calculate the true final concentration.

Step 3: Dissolution & Volume Adjustment

-

Add approximately 5 mL of LC-MS grade Methanol to the volumetric flask.

-

Swirl gently and sonicate the flask in a water bath at room temperature for 5 minutes until the powder is completely dissolved.

-

Critical Step: Allow the solution to return to room temperature. Sonication generates heat, which causes methanol to undergo thermal expansion. Diluting to the mark while the solvent is warm will result in a super-concentrated solution once it cools.

-

Carefully add LC-MS grade Methanol dropwise until the bottom of the meniscus perfectly aligns with the calibration mark on the flask.

-

Stopper the flask and invert 10–15 times to ensure a homogenous mixture.

Step 4: Aliquoting & Storage

-

Transfer the 10 mL stock solution into pre-labeled 2 mL amber glass vials. Amber glass prevents potential photo-degradation, while PTFE-lined screw caps prevent solvent evaporation and plasticizer leaching (which causes ghost peaks in LC-MS).

-

Store the aliquots immediately at -20°C.

Workflow Visualization

Workflow for the gravimetric preparation and aliquoting of analytical standard stock solutions.

Quality Control & LC-MS/MS Validation

Before utilizing the stock solution for quantitative analysis, the preparation must be analytically validated. Dilute an aliquot 1:1000 in 50% Methanol/Water containing 0.1% Formic Acid to yield a 1 µg/mL working solution. Inject 2 µL onto an LC-MS/MS system operating in Positive Electrospray Ionization (+ESI) mode. The expected precursor ion [M+H]+ for Ethyl(3-methylhexan-2-yl)amine is m/z 144.3. Ensure the chromatographic peak exhibits Gaussian symmetry with no split peaks, confirming standard purity and proper dissolution.

References

-

Title: Essential Regulatory Requirements for Laboratory Weighing: USP <1251> Source: Sartorius Regulatory Guidelines URL: [Link]

-

Title: Standard Solution Preparation: A Comprehensive Guide Source: Alwsci Analytical News URL: [Link]

-

Title: Liquid Chromatography Mass Spectrometry (LC-MS/MS) Analysis & Sample Preparation Source: NorthEast BioLab Services URL: [Link]

Application Note: Advanced Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction for Amine Hydrochlorides in Human Plasma

Introduction & Mechanistic Principles

Amine hydrochlorides represent a vast and critical class of active pharmaceutical ingredients (APIs), encompassing antipsychotics, stimulants, and cardiovascular therapeutics. In bioanalytical workflows, quantifying these basic compounds (typically possessing a pKa between 7.0 and 10.0) in complex matrices like human plasma presents significant challenges. Endogenous plasma proteins readily bind these drugs, and the high concentration of plasma phospholipids causes severe ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis[1].

While simple protein precipitation (PPT) is inexpensive, it fails to remove phospholipids, leading to poor method robustness and rapid column fouling[1]. To overcome this, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) has emerged as the gold standard.

The Causality of the MCX Mechanism

MCX sorbents are engineered with a polymeric reversed-phase (RP) backbone covalently bonded to strong cation exchange (SCX) moieties, typically sulfonic acid groups[2][3]. This dual-retention mechanism allows for highly orthogonal purification based on the pH "Rule of 2" [2]:

-

Activation via Acidification: By dropping the sample pH at least 2 units below the amine's pKa, the basic amine becomes fully protonated. This turns its positive charge "on," allowing it to lock onto the negatively charged sulfonate groups via strong electrostatic interactions[2][4].

-

Aggressive Orthogonal Washing: Because the analyte is anchored by a strong ionic bond, the sorbent can be washed with 100% organic solvent (e.g., methanol) without risking premature analyte elution. This step aggressively strips away highly hydrophobic interferences, including phosphatidylcholines and sphingomyelins[3].

-

Charge Neutralization: Elution is achieved by raising the pH at least 2 units above the pKa using a basic organic modifier. This deprotonates the amine, turning the charge "off," breaking the ionic bond, and simultaneously disrupting the reversed-phase interaction to release the purified analyte[2][5].

Workflow Visualization

Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines in plasma.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. It utilizes a standard 30 mg/1 cc polymeric MCX cartridge (e.g., Oasis MCX) and is optimized for 100 µL of human plasma[1][5].

Phase 1: Sample Pre-treatment

-

Step: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 100 µL of 4% Phosphoric Acid (H₃PO₄)[4][5]. Vortex for 30 seconds.

-

Causality: Plasma proteins act as a sponge for basic drugs. The strong acid denatures these proteins, disrupting binding, while simultaneously ensuring the pH drops below 2.0 to fully protonate the amine for SCX retention[1].

Phase 2: Sorbent Preparation

-

Step: Condition the MCX cartridge with 1.0 mL of 100% Methanol (MeOH). Equilibrate with 1.0 mL of 2% Formic Acid in water.

-

Causality: Methanol wets the polymeric backbone, opening the pores. The acidic aqueous equilibration matches the loading environment, preventing analyte precipitation or premature breakthrough upon loading. (Note: If using newer water-wettable PRiME MCX sorbents, conditioning and equilibration steps can be bypassed[1][6]).

Phase 3: Loading & Orthogonal Washing

-

Step: Load the pre-treated sample (~200 µL) onto the cartridge at a flow rate of 1 mL/min.

-

Step (Wash 1): Apply 1.0 mL of 2% Formic Acid in water.

-

Causality: Flushes out inorganic salts, polar neutrals, and highly polar acidic interferences while maintaining the low pH required to keep the amine anchored to the sulfonate groups[3].

-

-

Step (Wash 2): Apply 1.0 mL of 100% MeOH.

-

Causality: The critical clean-up step. The amine remains locked via ionic bonds, allowing the 100% organic solvent to wash away tightly bound hydrophobic interferences, specifically >95% of endogenous phospholipids[3].

-

Phase 4: Elution & Self-Validation

-

Step: Elute the target analyte with 2 x 250 µL of 5% Ammonium Hydroxide (NH₄OH) in 100% MeOH[1][5].

-

Causality: The high pH (>10) deprotonates the amine, neutralizing it. Without the positive charge, the ionic bond to the SCX group is broken. The methanol simultaneously disrupts the reversed-phase interaction, eluting the clean analyte[2][5].

-

Self-Validation (QC Check): During method development, collect Wash 1 and Wash 2 fractions separately and inject them into the LC-MS/MS. If the target amine is detected in Wash 2, the loading/washing pH was not sufficiently low, or the analyte's pKa is lower than anticipated, causing premature neutralization and loss.

Quantitative Performance & Matrix Effect Mitigation

The implementation of MCX SPE drastically alters the cleanliness of the final extract compared to traditional methods. The table below summarizes the expected quantitative outcomes based on established bioanalytical validations[1][3].

| Sample Preparation Technique | Analyte Recovery (%) | Phospholipid Removal (%) | Matrix Effect (Ion Suppression) | Workflow Speed |

| Protein Precipitation (PPT) | 80 - 90% | < 5% | Severe (>50% suppression) | Very Fast |

| Reversed-Phase SPE (RP-SPE) | 85 - 95% | 40 - 60% | Moderate (15-30% suppression) | Moderate |

| Mixed-Mode Cation Exchange (MCX) | > 95% | > 98% | Negligible (<5% suppression) | Moderate |

Troubleshooting & Expert Insights

-

Incomplete Elution / Low Recovery: If recovery is unexpectedly low, the elution solvent may not be basic enough. For amines with exceptionally high pKa values (>10.5), 5% NH₄OH may fail to fully deprotonate the molecule. In such cases, switching to a stronger base or increasing the NH₄OH concentration is required.

-

Phospholipid Breakthrough: If matrix effects persist, ensure Wash 2 is strictly 100% organic. The presence of even 5-10% water in the organic wash can alter the partitioning of zwitterionic phospholipids (like sphingomyelins), causing them to remain on the sorbent and co-elute with the analyte[3].

-

Analyte Oxidation: Certain amine hydrochlorides are prone to oxidation in highly basic environments. If degradation is observed in the collection plate, pre-spike the collection wells with a stabilizing acidic modifier (e.g., 10 µL of 10% formic acid) to immediately neutralize the eluate upon collection.

References

-

Biotage. "When should I choose a mixed-mode SPE?" Biotage. 2

-

Waters Corporation. "Efficient Extraction of Quetiapine in Plasma Using Oasis PRiME MCX." LCMS.cz. 1

-

LabRulez. "Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research." LabRulez LCMS. 5

-

National Institutes of Health (NIH). "Microsampling with Solid Phase Extraction Cartridge: Storage and Online Mass Spectrometry Analysis." NIH.gov. 4

-

Waters Corporation. "Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX." Waters.com.

-

LCMS.cz. "COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION." LCMS.cz. 3

-

Waters Corporation. "Simplifying Solid-Phase Extraction." GCMS.cz. 6

Sources

Application Note: Mobile Phase Optimization for the Chromatographic Analysis of Ethyl(3-methylhexan-2-yl)amine

Executive Summary & Chemical Profile

The chromatographic analysis of secondary aliphatic amines, such as Ethyl(3-methylhexan-2-yl)amine (IUPAC: N-ethyl-3-methylhexan-2-amine), presents significant analytical challenges. Often utilized as pharmaceutical intermediates or specialty chemicals, compounds in this class lack a conjugated π-electron system, rendering standard UV/Vis detection ineffective[1]. Furthermore, their highly basic nature leads to severe peak tailing on traditional silica-based stationary phases[2].

This application note provides a comprehensive, mechanistically grounded guide to optimizing the mobile phase for Ethyl(3-methylhexan-2-yl)amine, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Physicochemical Properties:

-

Molecular Formula: C9H21N[3]

-

Molecular Weight: 143.27 g/mol (Free Base) / 179.73 g/mol (HCl Salt)[4]

-

Estimated pKa: ~10.5[3]

-

Estimated LogP: ~2.8[3]

Mechanistic Approach to Mobile Phase Optimization

As a Senior Application Scientist, it is critical to understand why aliphatic amines fail on standard chromatographic methods rather than simply applying trial-and-error adjustments. The core issue lies in the electrostatic interaction between the analyte and the stationary phase.

At a neutral pH, residual silanol groups (Si-OH) on the silica column surface ionize into negatively charged silanoxides (Si-O⁻). Simultaneously, the basic amine (pKa ~10.5) is fully protonated (NH₂⁺). This creates a strong secondary ion-exchange interaction that competes with the primary hydrophobic retention mechanism, manifesting as severe peak tailing, retention time drift, and poor recovery[5].

To circumvent this, the mobile phase must be engineered using one of two distinct causality-driven strategies:

Strategy A: The High pH "Free Base" Route (Recommended)

By adjusting the mobile phase pH to 11.0 using ammonium hydroxide, the environment exceeds the analyte's pKa. The amine is deprotonated, converting it entirely into its neutral, lipophilic free-base form.

-

The Causality: Neutralizing the amine eliminates the electrostatic attraction to surface silanols. The molecule now relies purely on predictable hydrophobic interactions (LogP 2.8) for retention.

-

The Caveat: Standard silica dissolves at pH > 8.0. This strategy strictly requires an Ethylene Bridged Hybrid (BEH) or polymer-based column engineered for extreme pH stability.

Strategy B: The Low pH "Ion-Pairing" Route (Alternative)

By lowering the pH to 2.5 using formic acid or trifluoroacetic acid (TFA), the surface silanols are fully protonated and neutralized (Si-OH), shutting down secondary interactions.

-

The Causality: While silanol interactions are suppressed, the amine remains fully protonated and highly polar, causing it to elute near the void volume on a C18 column. To force retention, an ion-pairing agent like Heptafluorobutyric acid (HFBA) is added. The anionic head of HFBA pairs with the cationic amine, while its fluorinated tail anchors into the C18 phase.

Optimization Decision Workflow

Decision tree for optimizing aliphatic amine mobile phase conditions.

Experimental Protocols

Protocol 1: High pH LC-MS/MS Workflow (Primary Recommendation)